1-Isocyano-3,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyano-3,5-dimethoxybenzene is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of an isocyano group (-NC) attached to a benzene ring substituted with two methoxy groups (-OCH3) at the 3 and 5 positions
Preparation Methods
The synthesis of 1-isocyano-3,5-dimethoxybenzene typically involves the reaction of 3,5-dimethoxyaniline with chloroform and a base, such as potassium hydroxide, under specific conditions. The reaction proceeds through the formation of an intermediate isocyanide, which is then isolated and purified . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Isocyano-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include silver acetate, TBHP, and various diazo compounds
Scientific Research Applications
1-Isocyano-3,5-dimethoxybenzene has several scientific research applications:
Materials Science: The compound’s unique photophysical and electrochemical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Biology and Medicine:
Mechanism of Action
The mechanism by which 1-isocyano-3,5-dimethoxybenzene exerts its effects is primarily through its reactivity as an isocyanide. The isocyano group can coordinate with metals and participate in radical reactions, leading to the formation of various products. These reactions often involve the formation of intermediate radicals or coordination complexes, which then undergo further transformations .
Comparison with Similar Compounds
1-Isocyano-3,5-dimethoxybenzene can be compared with other isocyanides such as phenyl isocyanide and methyl isocyanide. While all these compounds share the isocyano functional group, this compound is unique due to the presence of methoxy groups, which influence its reactivity and properties . Similar compounds include:
Phenyl isocyanide: Known for its use in coordination chemistry and organic synthesis.
Methyl isocyanide: Often used in multicomponent reactions and as a ligand in metal complexes.
Properties
IUPAC Name |
1-isocyano-3,5-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGOKSPRZJGRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+]#[C-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.